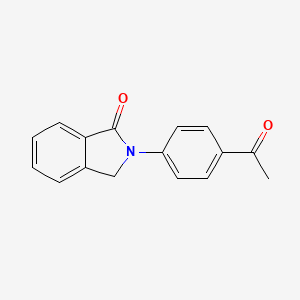

2-(4-Acetylphenyl)isoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQDDMWXQCKJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358703 | |

| Record name | 2-(4-acetylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60025-40-3 | |

| Record name | 2-(4-acetylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Investigations of 2 4 Acetylphenyl Isoindolin 1 One Formation and Transformations

Detailed Mechanistic Elucidation of Isoindolin-1-one (B1195906) Synthetic Reactions

The construction of the isoindolin-1-one core involves the formation of a new carbon-carbon and/or carbon-nitrogen bond to close the five-membered lactam ring. The specific mechanism is highly dependent on the choice of starting materials, catalysts, and reaction conditions. Key mechanistic paradigms include radical-mediated cyclizations, pathways involving various cationic intermediates, and transition-metal-catalyzed C-H activation/annulation processes.

Radical-mediated reactions offer a powerful approach for the synthesis of isoindolin-1-ones, often proceeding under mild conditions. These pathways typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring.

One notable example is the t-BuOK-mediated synthesis from 2-halo-N-isopropyl-N-alkylbenzamides. This reaction is proposed to proceed via a nih.govsciforum.net-hydrogen atom transfer, which generates a radical intermediate that subsequently cyclizes. thieme-connect.com The necessity of radical initiators like azomethylvaleronitrile (AMVN) or inhibitors like vitamin E in certain related reactions further supports the involvement of radical mechanisms. thieme-connect.com

Another strategy involves photoredox catalysis. A metal-free method utilizes a proton-coupled electron transfer (PCET) process to generate an amidyl N-centered radical from o-alkynylated benzamides. This radical then undergoes an addition to the tethered C-C triple bond to construct the isoindolin-1-one skeleton. organic-chemistry.org The involvement of radical intermediates in some palladium-catalyzed reactions has also been suggested, for instance, through testing the reaction in the presence of a radical scavenger such as (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO). semanticscholar.orgnih.gov

Table 1: Examples of Radical-Mediated Isoindolin-1-one Syntheses

| Precursor Type | Reagents/Conditions | Proposed Radical Intermediate | Reference |

|---|---|---|---|

| 2-halo-N-isopropyl-N-alkylbenzamides | t-BuOK, DMSO, 100 °C | Carbon radical via nih.govsciforum.net-HAT | thieme-connect.com |

| o-alkynylated benzamides | Photoredox catalyst, visible light | Amidyl N-centered radical | organic-chemistry.org |

Pathways involving carbocationic intermediates are fundamental to several isoindolin-1-one syntheses. These reactions typically rely on the generation of a positively charged carbon atom, which then acts as an electrophile to trigger the ring-closing step. A prominent class of carbocationic intermediates in this context is the N-acyliminium ion, which is discussed in detail in the following section.

Beyond N-acyliminium ions, other carbocationic pathways can be envisaged, for instance, in acid-catalyzed cyclizations. The protonation of a suitable precursor, such as an alcohol or an alkene, can generate a carbocation that is subsequently trapped by an intramolecular nucleophile (the amide nitrogen or carbonyl oxygen) to initiate cyclization. The stability of these intermediates is crucial, and they are often allylic or benzylic in nature to facilitate their formation under reasonably mild conditions. sciforum.net

N-acyliminium ions are highly reactive and versatile intermediates for the synthesis of nitrogen-containing heterocycles, including isoindolin-1-ones. qub.ac.uk These electrophilic species are typically generated in situ from stable precursors like 3-hydroxyisoindolin-1-ones or other N-acyl-N,O-acetals upon treatment with a Brønsted or Lewis acid. nih.govqub.ac.uk

The general mechanism involves the acid-catalyzed elimination of a leaving group (e.g., a hydroxyl group) from the C3 position of an isoindolinone precursor, forming the N-acyliminium ion. This intermediate is then attacked by a nucleophile. If the nucleophile is part of the same molecule (an intramolecular reaction), this step constitutes the final ring formation. More commonly, the isoindolin-1-one ring is already formed, and the N-acyliminium ion is generated at the C3 position to allow for further functionalization. nih.gov

For example, 3-hydroxyisoindol-1-ones can react with unactivated olefins in the presence of BF₃·OEt₂. The Lewis acid facilitates the formation of an N-acyliminium ion, which is then attacked by the olefin to yield 3-alkenyl-substituted isoindolin-1-ones. nih.gov Similarly, allenamides have been used as precursors to N-acyliminium ions, which then undergo electrophilic aromatic substitution to form vinyl-substituted isoindolines. sciforum.net The stereoselectivity of these cyclizations can often be rationalized by considering the steric strain in the transition state of the N-acyliminium ion intermediate. rsc.org

Hydride transfer is a fundamental mechanistic step in many organic reactions, though it is less commonly cited as the primary pathway for the formation of the isoindolin-1-one ring itself. More often, hydride transfer processes are involved in side reactions or subsequent transformations of the isoindolinone product. However, hydride transfer can be a key step in related synthetic sequences. For instance, a hydride transfer-initiated process has been developed for the deconstruction of N-isoquinolinium salts to synthesize quinolines, demonstrating the reactivity of related heterocyclic systems via this mechanism. rsc.org In the context of isoindolin-1-one synthesis, a hydride transfer could potentially be involved in reduction steps of related precursors or in catalyst regeneration cycles, but it is not typically the main ring-forming strategy.

Electrophilic cyclization is a powerful strategy for constructing the isoindolin-1-one ring, particularly from precursors containing an alkyne moiety. nih.govcapes.gov.br In this approach, an external electrophile adds to the alkyne, generating a reactive intermediate (such as a vinyl cation or a bridged halonium ion) that is immediately trapped by the intramolecular amide nucleophile. nih.govescholarship.org

A well-established method involves the reaction of o-(1-alkynyl)benzamides with electrophilic halogenating agents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS). nih.govcapes.gov.br The reaction proceeds under mild conditions and provides halo-substituted 3-alkylideneisoindolin-1-ones with good to excellent yields and high regio- and stereoselectivity. nih.gov The mechanism involves the initial activation of the alkyne by the electrophile, followed by a 5-endo-dig cyclization, where the amide nitrogen attacks the activated alkyne. This methodology has proven robust, accommodating a variety of functional groups and has been extended to the synthesis of natural products like cepharanone B. nih.gov

Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for isoindolin-1-one synthesis. semanticscholar.orgresearchgate.net These methods involve the direct functionalization of an otherwise inert C-H bond, typically on the aromatic ring of a benzamide derivative, followed by annulation with a coupling partner that provides the remaining atoms for the lactam ring.

A common strategy employs a directing group on the amide nitrogen (e.g., N-methoxy, N-tosyl) to position a transition metal catalyst (commonly Rh, Pd, or Ru) near an ortho C-H bond of the benzoyl group. nih.govrsc.org This leads to the formation of a metallacyclic intermediate. This intermediate then reacts with a coupling partner, such as an alkene, alkyne, or ketone. semanticscholar.orgrsc.org For example, Rh/Cu co-catalyzed systems can achieve the oxidative C-H/N-H annulation of N-methoxy benzamides with saturated ketones. rsc.org The reaction involves a combination of copper-catalyzed dehydrogenation of the ketone and rhodium-catalyzed C-H functionalization. rsc.org

Another innovative approach merges C-H activation with the strain-release of a coupling partner. For instance, a ruthenium-catalyzed reaction between benzoic acids and 1,2-oxazetidines has been reported. acs.orgorganic-chemistry.org The mechanism involves a carboxylate-directed C-H activation to form a ruthenacycle, which then engages in β-carbon elimination with the strained 1,2-oxazetidine, followed by intramolecular cyclization to furnish the isoindolin-1-one product. acs.org

Table 2: Transition-Metal-Catalyzed C-H Activation/Annulation for Isoindolin-1-one Synthesis

| Catalyst System | Substrates | Coupling Partner | Proposed Mechanism Step | Reference |

|---|---|---|---|---|

| [Rh(III)] | N-pivaloyloxy benzamide | Conjugated enynones | Formal [4+1] annulation | semanticscholar.org |

| [Rh(III)]/[Cu(II)] | N-methoxy benzamide | Saturated ketones | Oxidative C-H/N-H annulation | rsc.org |

| [Pd(II)] | N-tosyl benzamide | Alkenes | Olefination/alkylation-cyclization | nih.gov |

Oxidative Heck Cascade Reactions

The formation of the N-aryl isoindolin-1-one scaffold can be achieved through various synthetic strategies, including palladium-catalyzed cascade reactions. The Oxidative Heck reaction, a variation of the traditional Mizoroki-Heck reaction, is a powerful tool for C-C bond formation that couples organoboronic acids with olefins. liv.ac.uk Unlike the classic Heck reaction which uses aryl halides, the oxidative version starts with a Pd(II) catalyst and requires an oxidant to regenerate the catalyst after each cycle, as it is reduced to Pd(0). liv.ac.uk

In the context of a cascade reaction to form a molecule like 2-(4-Acetylphenyl)isoindolin-1-one, a hypothetical pathway would involve an intramolecular cyclization triggered by an initial intermolecular Heck-type coupling. Such a process could start from simpler, appropriately functionalized precursors. The key steps in the catalytic cycle generally include:

Transmetalation: The arylboronic acid transfers its organic group to the Pd(II) catalyst.

Migratory Insertion: An olefin coordinates to the palladium complex and inserts into the Pd-Aryl bond.

β-Hydride Elimination: This step forms the C-C double bond in the product and a palladium-hydride species.

Reductive Elimination & Oxidation: The Pd-H species undergoes reductive elimination, and the resulting Pd(0) is re-oxidized to Pd(II) by an external oxidant (e.g., O₂, benzoquinone, Cu(OAc)₂), allowing the cycle to continue. liv.ac.uk

A cascade sequence for isoindolinone synthesis would be designed to have the migratory insertion or a related C-C bond-forming step followed by an intramolecular cyclization/amination. For instance, a palladium-catalyzed cascade combining cyclization of alkynes with an intramolecular redox-relay Heck arylation of alkenols has been demonstrated for the synthesis of other complex heterocyclic systems. This highlights the potential for complex structures to be assembled in a single, efficient operation.

Below is a table summarizing typical conditions employed in oxidative Heck reactions, which could be adapted for the synthesis of isoindolinone precursors.

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd(TFA)₂ |

| Ligand | DPPP, (R)-Binap, various phosphines |

| Aryl Source | Arylboronic Acids |

| Olefin | Electron-rich or electron-deficient alkenes |

| Oxidant | O₂, Air, Benzoquinone, Cu(OAc)₂ |

| Solvent | Acetone, Dioxane, Toluene, DCE |

| Temperature | 50 - 120 °C |

Kinetic Studies of Formation and Reactivity

The study on o-cyanobenzamide revealed that the rate of cyclization is significantly influenced by pH. The reaction proceeds via the anionic form of the amide, where the nitrogen is deprotonated, facilitating a nucleophilic attack on the neighboring cyano group. The pH-rate profile indicated that the reaction rate increases with pH, consistent with a mechanism involving the amide anion.

Key findings from the kinetic analysis of the model reaction are summarized below:

The reaction is first-order with respect to the concentration of the o-cyanobenzamide anion.

The cyclization is subject to general base catalysis.

The hydrolysis of the resulting 3-iminoisoindolin-1-one was also studied, providing comparative data on the stability of the five-membered lactam ring system under alkaline conditions. rsc.org

These findings suggest that the formation of N-aryl isoindolin-1-ones, including this compound, from an appropriate acyclic precursor would likely be favored under basic conditions that promote the deprotonation of the amide nitrogen, thereby increasing its nucleophilicity for the crucial intramolecular ring-closing step.

| Kinetic Parameter | Observation for 3-iminoisoindolin-1-one formation rsc.org |

| Reactant State | Cyclization proceeds through the anionic form of o-cyanobenzamide. |

| Effect of pH | The rate of reaction increases as the pH increases. |

| Catalysis | The reaction exhibits general base catalysis. |

| Mechanism | Intramolecular nucleophilic attack of the amide anion on the nitrile carbon. |

Regioselectivity and Stereoselectivity in Reactions Involving the Isoindolin-1-one Core

The synthesis of substituted isoindolin-1-ones often involves cyclization reactions where control of regioselectivity and stereoselectivity is crucial. The amide functional group is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom. This can lead to the formation of different regioisomers.

Regioselectivity: In the synthesis of the isoindolin-1-one core from precursors like o-(1-alkynyl)benzamides, the choice of reaction conditions can direct the intramolecular cyclization. nih.gov

N-Cyclization: Attack by the amide nitrogen atom on the alkyne leads to the desired isoindolin-1-one ring system. This pathway is often favored.

O-Cyclization: Attack by the amide oxygen atom results in the formation of a substituted isoquinolin-1-one, an isomeric six-membered ring product. nih.gov

Studies have shown that electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) on o-(1-alkynyl)benzamides can yield isoindolin-1-ones with good to excellent yields and high regioselectivity. nih.govcapes.gov.br Similarly, the use of n-BuLi followed by I₂ or ICl has been shown to accomplish exclusive N-cyclization. researchgate.net The control between N- and O-cyclization is dependent on the specific substrate, electrophile, and reaction conditions.

Stereoselectivity: When the cyclization reaction creates an exocyclic double bond at the C3 position, the stereochemistry (E vs. Z isomer) becomes a critical factor. In the BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, the isolated products were observed to have an exclusive Z-stereochemistry across the newly formed C=C double bond. researchgate.net This high degree of stereoselectivity is proposed to arise from the specific geometry of the intermediate vinylic anion or an ion pair intermediate formed during the reaction mechanism. researchgate.net

The table below illustrates how different synthetic methods can influence the selectivity in the formation of the isoindolin-1-one scaffold.

| Method | Reagents | Selectivity Outcome | Reference |

| Electrophilic Cyclization | o-(1-alkynyl)benzamides with ICl, I₂, NBS | Good to excellent yields of isoindolin-1-ones (N-cyclization favored). | nih.govcapes.gov.br |

| Iodoaminocyclization | 2-(1-alkynyl)benzamides with n-BuLi-I₂/ICl | Exclusive N-cyclization with Z-stereochemistry for the exocyclic double bond. | researchgate.net |

Transformations and Derivatizations of this compound

The chemical structure of this compound possesses several reactive sites that allow for a wide range of transformations and derivatizations. These modifications can be used to synthesize new analogues for various applications. The principal sites for reaction are the acetyl group, the N-phenyl ring, and the isoindolinone core itself.

Reactions at the Acetyl Group: The ketone functional group is highly versatile.

Reduction: The acetyl group can be reduced to a secondary alcohol (e.g., using NaBH₄) or fully reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).

Oxidation: A Baeyer-Villiger oxidation could convert the acetyl group into an acetate (B1210297) ester.

Condensation: The α-protons are acidic and can participate in aldol or Claisen-type condensation reactions. The carbonyl carbon is electrophilic and can react with nucleophiles like amines or hydroxylamine to form imines and oximes, respectively.

Reactions on the N-Aryl Ring: The N-phenyl ring is subject to electrophilic aromatic substitution. The acetyl group is a meta-director and deactivating, while the isoindolinone moiety's directing effect is more complex. However, C-H functionalization reactions directed by the isoindolinone's carbonyl group have been reported. For instance, iridium-catalyzed C-H alkylation has been shown to occur selectively at the ortho position of the N-aryl ring in N-arylisoindolinones. nih.gov

Reactions of the Isoindolinone Core:

C3-Position Functionalization: The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl and aromatic ring. It can be deprotonated with a strong base (like LDA) and subsequently alkylated to introduce substituents at this position. acs.org This approach is fundamental for creating diverse 3-substituted isoindolinones.

Lactam Cleavage: The amide bond of the lactam ring can be hydrolyzed under strong acidic or basic conditions, leading to the ring-opened product, an amino acid derivative.

The following table summarizes potential derivatizations of this compound.

| Reaction Site | Reagent/Condition | Potential Product Class |

| Acetyl Group (C=O) | NaBH₄ | 2-(4-(1-Hydroxyethyl)phenyl)isoindolin-1-one |

| Acetyl Group (α-C) | Base, Aldehyde (R-CHO) | Aldol condensation product |

| N-Aryl Ring (ortho C-H) | [Ir(COD)₂]BArF, Alkene | C-H alkylation product |

| Isoindolinone Core (C3) | LDA, Alkyl Halide (R-X) | 3-Alkyl-2-(4-acetylphenyl)isoindolin-1-one |

| Isoindolinone Core (Amide) | H₃O⁺ or OH⁻, heat | Ring-opened amino acid |

Computational and Theoretical Chemistry of 2 4 Acetylphenyl Isoindolin 1 One

Quantum-Chemical-Based Investigations

Quantum-chemical methods are fundamental in elucidating the electronic structure and related properties of 2-(4-acetylphenyl)isoindolin-1-one.

Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecular systems. mdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, are used to optimize the ground-state molecular geometry of compounds. mdpi.commdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For similar complex organic molecules, a good agreement between theoretically predicted and experimentally determined geometrical parameters is often observed. mdpi.comresearchgate.net

The electronic properties of this compound can also be thoroughly examined using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap generally suggests higher reactivity. Other quantum chemical parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can also be calculated to further characterize the molecule's reactivity. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is widely used to predict electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.netrsc.org For molecules with chromophoric groups like this compound, TD-DFT can accurately simulate the UV-Vis absorption spectrum, providing insights into the nature of the electronic transitions, such as n → π* or π → π* transitions. libretexts.org

TD-DFT also allows for the optimization of excited-state geometries, which is crucial for understanding phenomena like fluorescence. researchgate.net The difference in geometry and electronic properties, such as the dipole moment, between the ground and excited states can be significant and influences the photophysical behavior of the molecule. researchgate.netnih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). rsc.orgnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these approaches can be used to perform conformational analysis and to study its interactions with other molecules. nih.gov Conformational analysis helps identify the most stable three-dimensional structures of the molecule by exploring its potential energy surface. nih.gov Molecular dynamics simulations, a key component of molecular modeling, can provide insights into the dynamic behavior of the molecule over time, which is particularly useful for understanding its behavior in different environments, such as in solution.

Analysis of Molecular Orbitals and Electronic Transitions

The analysis of frontier molecular orbitals (FMOs), specifically the HOMO and LUMO, is central to understanding the electronic behavior of a molecule. youtube.com The distribution of electron density in the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's electron density distribution relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is directly related to the lowest energy electronic excitation possible for the molecule. schrodinger.com

Electronic transitions, such as those observed in UV-Vis spectroscopy, involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. libretexts.org For this compound, the most significant transitions would likely be from the HOMO to the LUMO (S1 state) and potentially from lower-lying occupied orbitals like HOMO-1 to the LUMO (S2 state). researchgate.net The character of these transitions (e.g., charge-transfer character) can be determined by analyzing the contributing molecular orbitals. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule in its ground state. nih.govresearchgate.net The calculated harmonic frequencies are often scaled to better match experimental FT-IR spectra. mdpi.com This theoretical prediction aids in the assignment of vibrational modes observed in the experimental spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Isotropic Values: While less commonly discussed in the provided context, DFT can also be used to predict NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted isotropic shielding values can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane.

Advanced Spectroscopic Characterization and Photophysical Studies of 2 4 Acetylphenyl Isoindolin 1 One

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of a synthetic compound rely on a combination of modern spectroscopic methods. For 2-(4-Acetylphenyl)isoindolin-1-one, this would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for elucidating the molecular framework of an organic compound by providing detailed information about the chemical environment of each nucleus.

Despite extensive searches of chemical literature, specific, experimentally determined ¹H and ¹³C NMR spectral data for this compound could not be located in the public domain. Characterization data is available for numerous other isoindolin-1-one (B1195906) derivatives, but not for the specific substitution pattern requested.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. Standard MS provides the mass-to-charge ratio of the molecular ion, while HRMS offers a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

As with NMR data, specific experimental mass spectrometry or high-resolution mass spectrometry results for this compound are not present in the searched scientific databases and literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Photophysical Properties and Excited State Dynamics of this compound

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence, phosphorescence, and the transitions between electronic states. These characteristics are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as photosensitizers.

Triplet State Characteristics and Lifetimes

The triplet state is a long-lived excited state that is critical in applications such as photodynamic therapy and phosphorescent materials. Its characteristics include its energy level and lifetime, which can be measured using techniques like transient absorption spectroscopy.

There is no specific experimental data in the available literature concerning the triplet state characteristics or lifetime for this compound. General studies on N-aryl isoindolinones suggest that the nature of the aryl substituent significantly impacts these properties, but specific values for the acetylphenyl derivative are not documented.

Intersystem Crossing Efficiency and Quantum Yields

Intersystem crossing (ISC) is the process by which a molecule transitions from an excited singlet state to a triplet state. The efficiency of this process, known as the ISC quantum yield, is a key parameter for determining a molecule's suitability for applications that rely on the triplet state.

No experimental measurements of the intersystem crossing efficiency or related quantum yields for this compound have been reported in the scientific literature accessed.

Transient Absorption Spectroscopy for Excited State Characterization

Transient absorption spectroscopy is a powerful technique to probe the dynamics of short-lived excited states. For N-substituted isoindolinones, this method provides critical insights into the formation, evolution, and decay of transient species upon photoexcitation. Studies on related isoindolinone derivatives have demonstrated the utility of this technique in elucidating reaction mechanisms and identifying intermediates. rsc.orgbeilstein-journals.org

While specific transient absorption data for this compound is not extensively documented in publicly available literature, the general principles of the technique can be outlined. In a typical experiment, a pump laser pulse excites the molecule to a higher electronic state. A subsequent, time-delayed probe pulse monitors the changes in absorbance of the sample. By varying the delay time between the pump and probe, the lifetime and spectral features of the excited states can be determined. edinst.com This allows for the characterization of processes such as intersystem crossing, internal conversion, and the formation of radical ions or other transient species. For instance, in similar molecular systems, transient absorption has been used to observe the charge transfer character of excited states and their subsequent relaxation pathways. hemica.deaps.orgosti.gov

The expected transient absorption spectrum of this compound would likely feature ground-state bleaching and excited-state absorption bands. The kinetics of these signals would provide information on the lifetimes of the singlet and potentially triplet excited states. The acetylphenyl substituent is expected to influence the electronic distribution in the excited state, potentially leading to the formation of intramolecular charge transfer (ICT) states, which could be monitored by their characteristic spectral signatures.

Solvatochromism and Solvent Effects on Photophysical Properties

The photophysical properties of this compound are anticipated to exhibit a marked dependence on the solvent environment, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. While specific studies on this exact compound are scarce, the behavior of structurally similar molecules provides a strong basis for understanding these effects. researchgate.net

The presence of both an electron-donating isoindolinone moiety and an electron-withdrawing acetyl group suggests that the molecule possesses a degree of intramolecular charge transfer character, which is often enhanced in the excited state. In such cases, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the fluorescence emission spectrum, as the more polar excited state is stabilized to a greater extent than the ground state.

The effect of solvent on absorption and emission spectra can be quantitatively analyzed using various models, such as the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function. This analysis allows for the estimation of the change in dipole moment upon excitation, providing a quantitative measure of the charge transfer character of the excited state.

Table 1: Expected Solvent Effects on the Photophysical Properties of this compound

| Solvent | Polarity (Dielectric Constant) | Expected Absorption Shift | Expected Emission Shift | Expected Quantum Yield Trend |

| Hexane | ~1.9 | Minimal | Minimal | Higher |

| Toluene | ~2.4 | Small Red Shift | Moderate Red Shift | Intermediate |

| Dichloromethane | ~8.9 | Moderate Red Shift | Significant Red Shift | Lower |

| Acetonitrile | ~37.5 | Moderate Red Shift | Large Red Shift | Lower |

| Dimethyl Sulfoxide | ~46.7 | Moderate Red Shift | Large Red Shift | Lowest |

This table is predictive and based on the expected behavior of molecules with similar structural motifs.

Luminescence and Fluorescence Properties

The luminescence and fluorescence of this compound are key indicators of its excited-state behavior. The isoindolinone core is known to be a fluorescent scaffold, and its properties are modulated by the nature of the N-substituent. The acetylphenyl group, with its carbonyl functionality, can influence the emission properties through both electronic and steric effects.

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter. For molecules exhibiting ICT character, the quantum yield often decreases with increasing solvent polarity. This is because non-radiative decay pathways, such as internal conversion, become more efficient in polar solvents, which stabilize the charge-separated excited state.

The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic. Time-resolved fluorescence spectroscopy can be used to measure this parameter. Similar to the quantum yield, the fluorescence lifetime can also be influenced by the solvent environment.

Table 2: Hypothetical Luminescence Data for this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| Cyclohexane | 310 | 380 | 6200 | 0.45 |

| Ethyl Acetate (B1210297) | 315 | 405 | 7300 | 0.30 |

| Acetonitrile | 320 | 430 | 8500 | 0.15 |

| Methanol | 322 | 435 | 8600 | 0.12 |

This data is hypothetical and serves to illustrate the expected trends based on the behavior of analogous compounds.

Structure Reactivity and Structure Function Relationships of 2 4 Acetylphenyl Isoindolin 1 One Derivatives

Rational Design Principles for Modulating Isoindolin-1-one (B1195906) Reactivity

The rational design of 2-(4-acetylphenyl)isoindolin-1-one derivatives to modulate their reactivity hinges on a deep understanding of the electronic and steric properties of the core structure and its substituents. The isoindolin-1-one system possesses several reactive sites, including the lactam carbonyl group, the benzylic protons at the 3-position, and the aromatic rings. The reactivity of this system can be fine-tuned by introducing specific functional groups that alter the electron density distribution and accessibility of these sites.

One key design principle involves the strategic placement of electron-donating or electron-withdrawing groups on the N-phenyl ring. The acetyl group at the para-position of the phenyl ring in this compound acts as an electron-withdrawing group, influencing the reactivity of the entire molecule. Further modifications can be made to either enhance or diminish this effect. For instance, the introduction of additional electron-withdrawing substituents would further decrease the electron density on the N-phenyl ring and the nitrogen atom of the lactam, potentially increasing the electrophilicity of the lactam carbonyl. Conversely, the addition of electron-donating groups could counteract the effect of the acetyl group.

Another design strategy focuses on modifying the phthalimide (B116566) moiety. Substituents on this aromatic ring can influence the reactivity of the lactam ring and the adjacent benzylic position through inductive and resonance effects. Furthermore, the introduction of bulky substituents can introduce steric hindrance, which can direct reactions to specific sites or alter the conformational preferences of the molecule, thereby influencing its reactivity.

Influence of Substituents on Electronic and Steric Effects within the this compound System

The introduction of further substituents on the N-phenyl ring or the phthalimide ring can systematically alter the electronic landscape of the molecule. For example, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups on the N-phenyl ring would increase the electron density on the nitrogen atom, potentially affecting the nucleophilicity of the lactam and the acidity of the protons at the 3-position. In contrast, additional electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would further decrease the electron density, making the lactam carbonyl more susceptible to nucleophilic attack.

Steric effects also play a critical role. Bulky substituents placed near the reactive centers can hinder the approach of reactants, thereby decreasing reaction rates or promoting selectivity for less sterically hindered positions. For instance, ortho-substituents on the N-phenyl ring can force the ring to twist out of planarity with the isoindolin-1-one core, which can impact conjugation and, consequently, the electronic and photophysical properties of the molecule.

Correlation of Structural Features with Photophysical Characteristics

The photophysical properties of this compound and its derivatives, such as their absorption and emission of light, are intrinsically linked to their molecular structure. The core isoindolin-1-one structure is a chromophore, and its photophysical behavior can be modulated by the nature and position of substituents.

The acetyl group on the N-phenyl ring, being an electron-withdrawing group, can lead to a bathochromic (red) shift in the absorption and emission spectra compared to an unsubstituted N-phenylisoindolin-1-one. This is due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) from the isoindolin-1-one moiety (donor) to the acetylphenyl group (acceptor).

Studies on analogous N-arylphthalimides have shown that both solvent polarity and the electronic nature of substituents can significantly alter the efficiency of photophysical processes. researchgate.net An increase in the charge transfer character of the excited state, facilitated by strong electron-withdrawing substituents or polar solvents, can lead to a reduction in fluorescence quantum yields. researchgate.net In the case of this compound derivatives, the introduction of strong electron-donating groups on the phthalimide ring could enhance the ICT character and further shift the emission to longer wavelengths.

The substitution pattern on the N-aryl ring of related heterocyclic systems, such as N-thienylcarbazoles, has been shown to have a remarkable impact on their photophysical properties. researchgate.net Similarly, for this compound derivatives, the position of additional substituents on the phenyl ring would be expected to influence the energy of the frontier molecular orbitals and thus the absorption and emission characteristics.

Impact of Structural Variations on Reaction Yields and Selectivity Profiles

Structural variations in the this compound framework have a direct and predictable impact on reaction yields and selectivity. The electronic nature of the substituents on the N-phenyl ring is a key determinant in synthetic transformations.

In the one-pot synthesis of 2-phenylisoindolin-1-one (B184969) derivatives from nitroarenes and o-phthalaldehyde (B127526), the yields are influenced by the substituents on the nitrobenzene (B124822) precursor. clockss.org For instance, electron-withdrawing groups on the aromatic ring of the nitroarene generally lead to reasonable yields. This suggests that for the synthesis of derivatives of this compound, the presence of the acetyl group is compatible with such synthetic routes.

The following table, based on data from the synthesis of 2-phenylisoindolin-1-one derivatives, illustrates the effect of substituents on the N-phenyl ring on the reaction yield. clockss.org

| Substituent on N-phenyl ring | Yield (%) |

| H | 82 |

| 4-Me | 85 |

| 4-F | 78 |

| 4-Cl | 75 |

| 4-Br | 73 |

| 3-CN | 65 |

This data indicates that both electron-donating (4-Me) and electron-withdrawing (halogens, 3-CN) substituents are tolerated, although strong electron-withdrawing groups may lead to slightly lower yields. This trend provides a basis for predicting the outcomes of similar reactions for synthesizing a variety of this compound derivatives.

Modulation of Chemical Reactivity and Catalytic Potential through Structural Modifications

The chemical reactivity and potential catalytic applications of this compound derivatives can be strategically modulated through structural modifications. The isoindolin-1-one scaffold can act as a ligand for transition metals, and its derivatives have been explored in catalysis.

By introducing specific functional groups, it is possible to create derivatives that can act as catalysts themselves or as ligands in catalytic systems. For example, the incorporation of a phosphine (B1218219) group onto the aromatic rings could enable the molecule to coordinate with transition metals, forming catalysts for cross-coupling reactions. The electronic properties of the this compound ligand, tuned by the acetyl group and other substituents, would influence the activity and selectivity of the resulting metal complex.

The lactam nitrogen and carbonyl oxygen can also participate in hydrogen bonding, which can be exploited in organocatalysis. By designing derivatives with specific hydrogen bond donor or acceptor capabilities, it may be possible to develop novel organocatalysts for various organic transformations. The acetyl group, with its carbonyl oxygen, could also serve as a hydrogen bond acceptor site, influencing the molecule's interaction with substrates and other catalysts.

Emerging Research Avenues and Potential Applications of 2 4 Acetylphenyl Isoindolin 1 One Non Biological Focus

Contributions to Advanced Materials Science

The unique structural framework of isoindolin-1-ones, featuring a fused aromatic system and a lactam ring, provides a versatile scaffold for the development of novel materials with interesting photophysical properties. The presence of the 4-acetylphenyl group in 2-(4-acetylphenyl)isoindolin-1-one introduces an additional chromophore and a potential site for further functionalization, making it a candidate for investigation in materials science.

Photochromic Materials

Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property is of great interest for applications such as smart windows, optical data storage, and molecular switches. While direct research on the photochromic properties of this compound is not yet widely reported, related isoindoline-containing structures have shown promise. For instance, the covalent combination of a dithienylperfluorocyclopentene unit with an indolino[2,1-b]oxazolidine has been shown to produce a biphotochromic hybrid compound. nih.gov The photoinduced interconversion between four distinct states could be controlled by adjusting the irradiation wavelength, leading to a system that can switch between colorless, yellow, pink, and green. nih.gov This suggests that the isoindolinone core could be a valuable component in the design of new photochromic systems. The acetyl group in this compound could potentially influence the electronic properties of the molecule and thus its photochromic behavior.

Phosphorescent Materials

Phosphorescence is a photoluminescent phenomenon where a material absorbs light and then slowly re-emits it over a longer period than fluorescence. This property is highly sought after for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensors. Research into phosphorescent materials has often focused on organometallic complexes containing heavy metals like iridium and platinum. beilstein-journals.org However, there is a growing interest in purely organic phosphorescent materials. While specific studies on the phosphorescence of this compound are limited, the broader class of isoindolinone derivatives is being explored for such properties. The rigid structure of the isoindolinone scaffold can help to minimize non-radiative decay pathways, which is a key factor in achieving efficient phosphorescence. The acetyl group, being an electron-withdrawing group, could potentially influence the intersystem crossing efficiency, a critical process for phosphorescence.

Applications in Synthetic Methodology Development

The isoindolin-1-one (B1195906) scaffold is not only a target for synthesis due to its interesting properties but can also serve as a versatile building block or intermediate in the development of new synthetic methods. The reactivity of the lactam ring and the potential for functionalization at various positions make it a valuable tool for organic chemists.

The synthesis of isoindolin-1-one derivatives itself has been the subject of extensive research, with numerous methods being developed. These include rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds, which allows for the construction of isoindolinones with continuous quaternary carbons. rsc.org Other approaches involve the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines, often utilizing catalysts like ultrathin Pt nanowires. organic-chemistry.org Copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides and palladium-catalyzed C-H carbonylation of benzylamines are other notable methods. organic-chemistry.org

The specific compound this compound can be synthesized through these general routes, for example, by reacting 2-formylbenzoic acid with 4-aminoacetophenone. The presence of the acetyl group offers a handle for further synthetic transformations. For instance, the ketone functionality can be a site for condensation reactions, allowing for the attachment of other molecular fragments and the construction of more complex architectures. This makes this compound a potentially valuable intermediate in the synthesis of novel organic compounds with tailored properties.

Role as Ligands in Catalysis

The nitrogen and oxygen atoms within the isoindolin-1-one core, along with potential coordinating groups on the N-substituent, make these compounds attractive candidates for use as ligands in transition metal catalysis. The ability to tune the electronic and steric properties of the ligand by modifying the substituent on the nitrogen atom is a key advantage.

Isoindolinone derivatives have been successfully employed as ligands in a variety of catalytic reactions. For example, rhodium-catalyzed asymmetric synthesis of isoindolinones has been achieved using chiral cyclopentadienyl (B1206354) ligands, demonstrating the utility of the isoindolinone scaffold in asymmetric catalysis. nih.gov Furthermore, copper-promoted direct amidation of isoindolinone scaffolds has been reported, showcasing the potential for post-synthetic modification of these ligands. rsc.org

While specific catalytic applications of this compound as a ligand are still an emerging area of research, its structure suggests several possibilities. The nitrogen atom of the lactam and the oxygen atom of the acetyl group could potentially chelate to a metal center, forming a stable complex. This bidentate coordination could be beneficial in a range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis. The electronic nature of the acetylphenyl group would influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex.

Future Directions and Interdisciplinary Research Opportunities in Isoindolin-1-one Chemistry

The field of isoindolin-1-one chemistry is ripe with opportunities for future research, particularly at the intersection of different scientific disciplines. The versatility of the isoindolin-1-one scaffold allows for its integration into a wide array of research areas beyond its traditional biological applications.

Interdisciplinary research opportunities include:

Materials Science and Engineering: The development of novel polymers and macromolecules incorporating the this compound unit could lead to materials with enhanced thermal stability, unique optical properties, or improved mechanical strength. The acetyl group could serve as a reactive site for polymerization.

Supramolecular Chemistry: The planar aromatic portion and the potential for hydrogen bonding make isoindolin-1-one derivatives interesting building blocks for the construction of self-assembling systems, such as liquid crystals, gels, and molecular cages.

Nanoscience: The incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to hybrid materials with novel photophysical or catalytic properties.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the properties of new isoindolin-1-one derivatives, guiding synthetic efforts towards molecules with desired characteristics for materials science and catalysis.

Q & A

Q. What are the established synthetic routes for 2-(4-Acetylphenyl)isoindolin-1-one, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling or ruthenium-catalyzed C–H arylation. For example:

- Palladium catalysis : React potassium trifluoroborate salts with isoindolin-1-one precursors under Pd(OAc)₂ catalysis (5 mol%), using K₂CO₃ as a base in DMF/H₂O (10:1) at 80°C for 12 hours. Yields range from 60–85% depending on substituents .

- Ruthenium catalysis : Utilize [Ru(p-cymene)Cl₂]₂ (2.5 mol%) with AgSbF₆ (10 mol%) in toluene at 100°C for arylations. This method is effective for introducing biphenyl substituents (e.g., 2-(4-methoxybiphenyl) derivatives with 59–79% yields) .

Q. Optimization Tips :

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for sterically hindered substrates).

- Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. How should researchers characterize this compound for structural validation?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetylphenyl protons appear as a singlet at δ 2.6–2.8 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₃NO₂: 251.0946; observed: 251.0942) .

- X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile/ethyl acetate (1:1) to resolve stereochemistry and confirm bond angles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antiviral potential of this compound derivatives?

Methodological Answer:

Substituent Variation : Introduce electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy, methyl) groups at the 4-position of the phenyl ring.

In Vitro Assays : Test derivatives against EV-A71 (Enterovirus A71) using plaque reduction assays. Calculate EC₅₀ values via dose-response curves .

Mechanistic Insights : Perform time-of-addition assays to determine if the compound inhibits viral entry, replication, or assembly.

Q. Key Findings from Analogous Studies :

Q. What strategies are effective for resolving contradictions in biological activity data across different studies?

Methodological Answer:

Control for Assay Conditions : Ensure consistent cell lines (e.g., RD cells for EV-A71) and viral strains (e.g., genotype C4).

Validate Purity : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .

Cross-Validate with Orthogonal Methods : Compare antiviral activity data with cytotoxicity profiles (CC₅₀ via MTT assay) to calculate selectivity indices (SI = CC₅₀/EC₅₀) .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

Methodological Answer:

Dosing : Administer 10 mg/kg (oral or IV) to rabbits or rodents. Use blood sampling at 0, 1, 3, 6, and 12 hours post-dose .

Analytical Methods : Quantify serum levels via LC-MS/MS (LOQ = 0.1 ng/mL) with deuterated internal standards.

Metabolite Profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF-MS.

Q. Key Considerations :

- Acetyl groups may undergo hydrolysis in vivo, requiring stabilization via prodrug strategies (e.g., esterification) .

Methodological Challenges

Q. What advanced techniques are recommended for analyzing crystallographic data of this compound?

Methodological Answer:

Single-Crystal Growth : Use solvent diffusion (acetonitrile/ethyl acetate) at 4°C for slow nucleation .

Data Collection : Perform X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 294 K.

Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Target R-factor < 0.05 .

Q. Example Data :

- Bond length: C–N = 1.347 Å; C=O = 1.214 Å .

- Dihedral angle between isoindolinone and acetylphenyl: 12.5° .

Q. How can researchers address low yields in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test Pd/C or NiCl₂(dppe) for heterogeneous catalysis to reduce metal leaching.

Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and scalability .

Byproduct Analysis : Use GC-MS to identify side products (e.g., deacetylated derivatives) and adjust reaction stoichiometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.